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molecular formula C16H13F3O4 B8537674 3,4,5-Trifluorophenyl 4-(2-methoxyethoxy)benzoate CAS No. 572909-29-6

3,4,5-Trifluorophenyl 4-(2-methoxyethoxy)benzoate

Cat. No. B8537674
M. Wt: 326.27 g/mol
InChI Key: YSRTYKVLYIGMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396487B2

Procedure details

A solution of 3,4,5-trifluorophenol (0.38 g, 2.55×10−3 mol) in dichloromethane (10 cm3) was added to a solution of N,N-dicyclohexylcarbodiimide (0.63 g, 3.06×10−3 mol), 4-(2-methoxyethoxy)benzoic acid (0.50 g, 2.55×10−3 mol), 4-(dimethylamino)pyridine (0.03 g 2.55×10−4mol) in dichloromethane (5 cm3), at 0° C. and then left to stirred overnight, filtered to remove precipitated material (DCU) and the filtrate evaporated down under reduced pressure. The crude product was purified by column chromatography on silica gel using a 1:1 dichloromethane-petroleum ether (40°-60° C.) mixture as eluent, followed by recrystalisation from ethanol. Yield 0.32 g (38%), GC purity (99.76%).
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[CH3:11][O:12][CH2:13][CH2:14][O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](O)=[O:21])=[CH:18][CH:17]=1>ClCCl.CN(C)C1C=CN=CC=1>[CH3:11][O:12][CH2:13][CH2:14][O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([O:10][C:4]2[CH:3]=[C:2]([F:1])[C:7]([F:8])=[C:6]([F:9])[CH:5]=2)=[O:21])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)O
Name
N,N-dicyclohexylcarbodiimide
Quantity
0.63 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
COCCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.03 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
to stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated material (DCU)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using a 1:1 dichloromethane-petroleum ether (40°-60° C.) mixture as eluent
CUSTOM
Type
CUSTOM
Details
followed by recrystalisation from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COCCOC1=CC=C(C(=O)OC2=CC(=C(C(=C2)F)F)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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